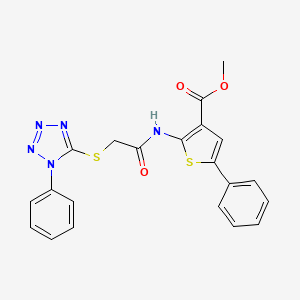

methyl 5-phenyl-2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)thiophene-3-carboxylate

Description

Methyl 5-phenyl-2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)thiophene-3-carboxylate is a thiophene-based heterocyclic compound featuring a central thiophene ring substituted with a phenyl group at position 5, a methyl carboxylate at position 3, and a 2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido moiety at position 2. The tetrazole ring, known for its electron-deficient nature and metabolic stability, is linked via a thioacetamido bridge, which may enhance lipophilicity and influence binding interactions.

Properties

IUPAC Name |

methyl 5-phenyl-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O3S2/c1-29-20(28)16-12-17(14-8-4-2-5-9-14)31-19(16)22-18(27)13-30-21-23-24-25-26(21)15-10-6-3-7-11-15/h2-12H,13H2,1H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVKKQMYBSCLBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CSC3=NN=NN3C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-phenyl-2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)thiophene-3-carboxylate typically involves multiple steps:

-

Formation of the Tetrazole Moiety:

- The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.

- Common reagents include sodium azide and triethyl orthoformate under acidic conditions .

-

Thioether Formation:

- The tetrazole derivative is then reacted with a thiol to form the thioether linkage.

- This step often requires a base such as sodium hydride in a polar aprotic solvent like dimethylformamide .

-

Amidation:

- The thioether is then coupled with an acyl chloride or anhydride to form the amide bond.

- Typical conditions involve the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine .

-

Esterification:

Industrial Production Methods: Industrial production may involve similar steps but optimized for scale, including continuous flow reactions and the use of automated synthesis platforms to ensure consistency and yield.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction can occur at the nitro groups if present, converting them to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for sulfoxide formation.

Reduction: Hydrogen gas with a palladium catalyst for nitro group reduction.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Acts as a ligand in coordination chemistry.

Biology and Medicine:

- Potential use as a bioisostere for carboxylic acids in drug design.

- Investigated for its antimicrobial and anti-inflammatory properties.

Industry:

- Utilized in the development of new materials with specific electronic properties.

- Explored for use in agricultural chemicals.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzymes and receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects.

Molecular Targets and Pathways:

- Enzymes involved in metabolic pathways.

- Receptors in the central nervous system.

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural Analogues and Substituent Variations

Table 1: Key Structural Features of Comparable Thiophene Derivatives

Key Structural and Functional Differences

Heterocyclic Moieties: The target compound incorporates a 1-phenyl-1H-tetrazole ring, which is distinct from the 1,3,4-thiadiazole in or 1,2,4-triazole in . In contrast, sodium 2-((4-phenyl-5-...thiadiazole...triazole...)acetate () combines two heterocycles (thiadiazole and triazole), which may enhance binding diversity but increase synthetic complexity.

Substituent Effects :

- The methyl carboxylate (COOMe) at position 3 in the target compound contrasts with the ethyl carboxylate (COOEt) in . Methyl esters generally exhibit lower hydrolytic stability but higher membrane permeability than ethyl esters.

- The phenyl group at position 5 is common across several analogs (e.g., ), suggesting a conserved role in π-π stacking or hydrophobic interactions.

Linker Groups :

- The thioacetamido bridge (-S-CH₂-C(=O)-NH-) in the target compound is structurally analogous to the thioether linkages in . This group may enhance solubility compared to purely hydrocarbon linkers while maintaining conformational flexibility.

Biological Activity

Methyl 5-phenyl-2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)thiophene-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a thiophene ring, a tetrazole moiety, and an acetamido group. Its molecular formula is , with a molecular weight of approximately 464.621 g/mol. The presence of various functional groups suggests diverse biological interactions.

Biological Activity Overview

Research indicates that compounds containing tetrazole and thiophene rings exhibit significant biological activities, including:

- Antitumor Activity : Certain derivatives have shown promising results against various cancer cell lines. For instance, thiazole-tetrazole hybrids have demonstrated cytotoxic effects with IC50 values lower than those of standard chemotherapy agents like doxorubicin .

- Antimicrobial Properties : Compounds similar to methyl 5-phenyl-2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)thiophene-3-carboxylate have been tested for antibacterial and antifungal activities. Some derivatives showed effectiveness against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytotoxic Mechanisms : The presence of the tetrazole ring is crucial for inducing apoptosis in cancer cells. Studies indicate that these compounds interact with cellular targets through hydrophobic contacts and hydrogen bonding, leading to cell death .

- Antimicrobial Mechanisms : The antimicrobial activity is likely attributed to the disruption of microbial cell membranes or interference with metabolic pathways within the pathogens .

Case Study 1: Antitumor Activity

A study investigating the cytotoxic effects of various thiazole-tetrazole derivatives found that methyl 5-phenyl derivatives exhibited significant activity against human glioblastoma U251 cells and human melanoma WM793 cells. The IC50 values ranged from 10 to 30 µM, indicating potent anticancer potential .

Case Study 2: Antimicrobial Efficacy

In another research effort, synthesized tetrazole derivatives were evaluated for their antibacterial properties against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had minimal inhibitory concentrations (MICs) comparable to established antibiotics, highlighting their potential as alternative antimicrobial agents .

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds containing the tetrazole moiety. Methyl 5-phenyl-2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)thiophene-3-carboxylate has shown promise in inhibiting tumor growth in vitro and in vivo. The mechanism of action appears to involve the modulation of apoptotic pathways and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Properties

The compound's anti-inflammatory effects have also been documented. Research indicates that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This property suggests potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Building Block for Complex Molecules

Methyl 5-phenyl-2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)thiophene-3-carboxylate serves as a versatile building block in organic synthesis. Its unique functional groups allow for further derivatization, facilitating the synthesis of more complex structures used in pharmaceuticals and agrochemicals .

Diels-Alder Reactions

The compound can participate in Diels-Alder reactions, which are fundamental for constructing cyclic compounds. This reaction's ability to form new carbon-carbon bonds is invaluable in synthesizing various biologically active compounds .

Corrosion Inhibition

Tetrazole derivatives, including this compound, have been explored for their effectiveness as corrosion inhibitors in metal protection applications. The presence of sulfur and nitrogen atoms enhances their adsorption on metal surfaces, providing a protective layer against corrosive environments .

Polymer Chemistry

In polymer science, methyl 5-phenyl-2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)thiophene-3-carboxylate can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. The compound's unique structure contributes to the development of advanced materials with tailored properties for specific applications .

Case Study 1: Anticancer Research

In a study published by MDPI, researchers synthesized a series of tetrazole-containing compounds and evaluated their cytotoxicity against various cancer cell lines. Methyl 5-phenyl-2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)thiophene-3-carboxylate exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating its potential as a novel anticancer agent .

Case Study 2: Corrosion Inhibition

A study conducted on the use of tetrazole derivatives for corrosion inhibition demonstrated that methyl 5-phenyl-2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)thiophene-3-carboxylate effectively reduced corrosion rates in acidic environments. The results showed a reduction in weight loss measurements compared to untreated samples, highlighting its efficacy as a protective agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing methyl 5-phenyl-2-(2-((1-phenyl-1H-tetrazol-5-yl)thio)acetamido)thiophene-3-carboxylate?

- Method : Utilize a two-step approach:

Thioether formation : React 1-phenyl-1H-tetrazole-5-thiol with chloroacetamide derivatives in PEG-400 under heterogeneous catalysis (e.g., Bleaching Earth Clay, pH 12.5) at 70–80°C for 1 hour. Monitor via TLC .

Thiophene coupling : Introduce the thiophene-3-carboxylate moiety via Gewald reaction conditions, using ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate as a precursor in acetic acid under reflux .

- Key considerations : Optimize molar ratios (1:1 for thioether step) and isolate intermediates via recrystallization (e.g., aqueous acetic acid) .

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

- IR analysis : Identify key functional groups:

- C=O stretch (ester): ~1700 cm⁻¹.

- N-H bend (amide): ~1550 cm⁻¹.

- S-C=S vibration (tetrazole-thioether): ~650–750 cm⁻¹ .

- ¹H NMR :

- Thiophene protons : δ 6.8–7.5 ppm (aromatic coupling).

- Acetamido CH₂ : δ 3.8–4.2 ppm (split due to adjacent sulfur) .

Q. What starting materials are critical for synthesizing the thiophene core?

- Primary precursors : Ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate or derivatives (e.g., 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide) .

- Synthetic routes : Gewald reaction for thiophene ring formation, using ketones or aldehydes with cyanoacetates under basic conditions .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound?

- Method : Perform docking studies using software like AutoDock Vina.

Target selection : Prioritize enzymes with sulfur-binding pockets (e.g., cysteine proteases).

Ligand preparation : Optimize the tetrazole-thioether moiety for hydrogen bonding and π-π stacking .

- Validation : Compare docking scores (e.g., binding affinity ≤ -8.0 kcal/mol) with in vitro assays .

Q. How to resolve contradictions in NMR spectral data for regioselective substitution?

- Challenge : Overlapping aromatic signals (e.g., phenyl vs. thiophene protons).

- Solutions :

- Use 2D NMR (COSY, HSQC) to assign coupled protons.

- Compare with synthesized analogs (e.g., methyl vs. ethyl ester derivatives) to isolate shifts .

Q. What strategies improve regioselectivity during thiophene ring functionalization?

- Directed metallation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the 2-position of thiophene before introducing electrophiles .

- Protecting groups : Temporarily block the 5-phenyl group with tert-butyloxycarbonyl (Boc) to direct substitution at the 3-carboxylate position .

Q. How to analyze thermal stability and decomposition pathways?

- Techniques :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.